Ibotenic acid hydrate
Overview
Description
Mechanism of Action
Target of Action
Ibotenic acid hydrate primarily targets the glutamate receptors in the central nervous system . It acts as a potent agonist of the NMDA (N-methyl-D-aspartate) and metabotropic glutamate receptors . These receptors play a crucial role in neural communication, memory formation, learning, and regulation .
Mode of Action
This compound interacts with its targets by mimicking the neurotransmitter glutamate due to its structural similarity . This allows it to bind to glutamate receptors and activate them . In addition, due to in vivo decarboxylation into muscimol, it acts indirectly as a potent GABA A and GABA A -ρ receptor agonist .
Biochemical Pathways
Upon activation of the glutamate receptors, this compound affects various biochemical pathways. The activation of NMDA receptors allows the flow of positive ions through the cell membrane, leading to depolarization . This can trigger downstream effects such as the release of other neurotransmitters. The activation of metabotropic glutamate receptors can influence intracellular processes via G-proteins .
Pharmacokinetics
It is known that ibotenic acid is a prodrug of muscimol, broken down by the liver to that much more stable compound . This suggests that the compound undergoes metabolism in the body, which could impact its bioavailability.
Result of Action
The activation of glutamate receptors by this compound can lead to various molecular and cellular effects. It can cause increased neuronal activity due to its agonistic action on glutamate receptors . It can also be a powerful neurotoxin in high doses, and is employed as a “brain-lesioning agent” through cranial injections in scientific research .
Biochemical Analysis
Biochemical Properties
Ibotenic acid hydrate acts as a non-selective agonist of glutamate receptors, specifically targeting N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptors (mGluR1, mGluR5, mGluR2, and mGluR3) . It also exhibits weak agonist activity at AMPA and kainate receptors . Due to its structural similarity to glutamate, this compound can mimic the neurotransmitter’s effects, leading to excitatory neurotransmission. The compound’s interaction with these receptors is crucial for understanding its neurotoxic and psychoactive effects.
Cellular Effects
This compound influences various cellular processes, primarily through its action on glutamate receptors. In neurons, it can induce excitotoxicity, leading to cell death at high concentrations . This excitotoxicity is a result of excessive calcium influx through NMDA receptors, which triggers a cascade of intracellular events, including the activation of proteases, lipases, and endonucleases . Additionally, this compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of glutamate receptors.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to glutamate receptors, particularly NMDA and metabotropic glutamate receptors . This binding leads to the activation of these receptors, resulting in increased calcium influx and subsequent activation of various intracellular signaling pathways . The compound’s ability to induce excitotoxicity is primarily due to its potent agonist activity at NMDA receptors, which are known to mediate calcium-dependent neurotoxicity . Furthermore, this compound can be decarboxylated to form muscimol, which acts as a potent GABA_A receptor agonist .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions but can degrade when exposed to high temperatures or prolonged storage . In in vitro studies, the neurotoxic effects of this compound are typically observed within hours of exposure, with long-term effects including neuronal cell death and changes in cellular function . In in vivo studies, the compound’s effects can persist for days to weeks, depending on the dosage and administration route .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can induce mild excitatory effects, while higher doses can lead to severe neurotoxicity and cell death . In rodent models, intracerebral injections of this compound are commonly used to create lesions in specific brain regions, allowing researchers to study the resulting behavioral and physiological changes . High doses of the compound can cause significant neurodegeneration and are often used to model neurodegenerative diseases such as Alzheimer’s disease .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes decarboxylation to form muscimol . This metabolic pathway involves the removal of a carboxyl group, resulting in the formation of the more stable and potent GABA_A receptor agonist muscimol . The metabolism of this compound can influence its overall pharmacological effects, as muscimol has distinct neurochemical properties compared to its precursor .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system neurons . Once inside the brain, this compound can be taken up by neurons and glial cells, where it interacts with glutamate receptors . The distribution of the compound within the brain is influenced by factors such as blood flow, receptor density, and the presence of transporters .
Subcellular Localization
This compound is primarily localized in the cytoplasm of neurons, where it interacts with glutamate receptors on the cell membrane . The compound’s subcellular localization is critical for its excitotoxic effects, as the activation of NMDA receptors on the cell membrane leads to calcium influx and subsequent intracellular signaling . Additionally, this compound can be transported into the mitochondria, where it may influence mitochondrial function and contribute to neurotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ibotenic acid can be synthesized through various chemical routes. One common method involves the decarboxylation of ibotenic acid to produce muscimol, a related compound . This process can be carried out by treating ibotenic acid with tritiated water in dimethyl sulfoxide at ambient temperature . The reaction conditions are mild and effective, making it a straightforward method for producing muscimol from ibotenic acid .
Industrial Production Methods: Industrial production of ibotenic acid is typically derived from the extraction of Amanita muscaria mushrooms. The mushrooms are dried, and the ibotenic acid is extracted using solvents such as water or ethanol . The extract is then purified through various chromatographic techniques to isolate the ibotenic acid .
Chemical Reactions Analysis
Types of Reactions: Ibotenic acid undergoes several types of chemical reactions, including:
Decarboxylation: Ibotenic acid can be decarboxylated to produce muscimol.
Common Reagents and Conditions:
Tritiated Water: Used in the decarboxylation of ibotenic acid to produce muscimol.
Dimethyl Sulfoxide: Serves as a solvent in the decarboxylation reaction.
Major Products:
Scientific Research Applications
Ibotenic acid has several scientific research applications, including:
Neuroscience Research: Ibotenic acid is used to create experimental brain lesions in rodents, helping researchers study the effects of neuronal damage and neurodegenerative diseases.
Pharmacological Studies: Due to its ability to act as a glutamate receptor agonist, ibotenic acid is used in pharmacological studies to understand the role of glutamate receptors in the central nervous system.
Toxicology Research: Ibotenic acid’s neurotoxic properties make it a valuable tool in toxicology research, allowing scientists to study the effects of neurotoxins on the brain.
Comparison with Similar Compounds
Muscimol: A related compound produced from the decarboxylation of ibotenic acid.
Glutamic Acid: A neurotransmitter that ibotenic acid structurally resembles.
Kainic Acid: Another compound structurally similar to ibotenic acid, known for its neurotoxic effects and use in neuroscience research.
Uniqueness of Ibotenic Acid: Ibotenic acid’s uniqueness lies in its dual role as a neurotoxin and a psychoactive compound. Its ability to act as a non-selective glutamate receptor agonist and its conversion to muscimol, a potent GABA receptor agonist, make it a valuable tool in both neuroscience and pharmacological research .
Properties
IUPAC Name |
2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJCBFDCFXCWGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893771 | |
Record name | alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2552-55-8, 60573-88-8 | |
Record name | (±)-Ibotenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2552-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibotenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002552558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibotenic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ibotenic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBOTENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AS82FRSI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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